4-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 2,4-dichlorobenzoate
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Overview
Description
4-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 2,4-DICHLOROBENZOATE is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 2,4-DICHLOROBENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic compound to introduce the nitro group.
Introduction of the formamido group: The formamido group is introduced through a formylation reaction, often using formic acid or a formylating agent.
Coupling with the hydroxylphenyl group: This step involves the coupling of the formamido intermediate with a hydroxylphenyl compound, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final esterification: The final step involves the esterification of the intermediate with 2,4-dichlorobenzoic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 2,4-DICHLOROBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
4-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 2,4-DICHLOROBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 2,4-DICHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with cellular receptors: Modulating signal transduction pathways.
Inducing oxidative stress: Generating reactive oxygen species (ROS) that can affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-{[(4-HYDROXYPHENYL)IMINO]METHYL]-2-NITROPHENOL: Similar structure but lacks the dichlorobenzoate group.
2,4-DICHLOROBENZOIC ACID: Shares the dichlorobenzoate moiety but lacks the complex formamido and nitrophenyl groups.
4-HYDROXYPHENYLFORMAMIDE: Contains the formamido and hydroxylphenyl groups but lacks the nitrophenyl and dichlorobenzoate groups.
Uniqueness
4-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 2,4-DICHLOROBENZOATE is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both nitrophenyl and dichlorobenzoate groups makes it a versatile compound for various chemical reactions and research applications.
Properties
Molecular Formula |
C21H13Cl2N3O6 |
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Molecular Weight |
474.2 g/mol |
IUPAC Name |
[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]-2-nitrophenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C21H13Cl2N3O6/c22-14-4-7-16(17(23)10-14)21(29)32-19-8-1-12(9-18(19)26(30)31)11-24-25-20(28)13-2-5-15(27)6-3-13/h1-11,27H,(H,25,28)/b24-11+ |
InChI Key |
GJRBNWNDSXNFNP-BHGWPJFGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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